molecular formula C23H19N3O3 B11545158 N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}dibenzo[b,d]furan-3-amine

N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}dibenzo[b,d]furan-3-amine

Cat. No.: B11545158
M. Wt: 385.4 g/mol
InChI Key: HLUHVHMVNZDWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine: is a complex organic compound that belongs to the class of imines. This compound is characterized by the presence of a dibenzofuran moiety, a nitro-substituted phenyl ring, and a pyrrolidine group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine typically involves the following steps:

    Formation of the Dibenzofuran Moiety: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through a nucleophilic substitution reaction, where the nitro-substituted phenyl ring reacts with pyrrolidine under basic conditions.

    Formation of the Imines: The final step involves the condensation of the dibenzofuran moiety with the nitro-substituted phenyl ring bearing the pyrrolidine group in the presence of an appropriate aldehyde or ketone under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amino-substituted derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique electronic properties.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new drugs.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitrophenyl]methylidene}amine
  • N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[4-(1-pyrrolidinyl)phenyl]methylidene}amine
  • N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-piperidinyl)phenyl]methylidene}amine

Uniqueness

N-dibenzo[b,d]furan-3-yl-N-{(E)-1-[3-nitro-4-(1-pyrrolidinyl)phenyl]methylidene}amine is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C23H19N3O3/c27-26(28)21-13-16(7-10-20(21)25-11-3-4-12-25)15-24-17-8-9-19-18-5-1-2-6-22(18)29-23(19)14-17/h1-2,5-10,13-15H,3-4,11-12H2

InChI Key

HLUHVHMVNZDWIL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.